2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The N-(3-methylphenyl) group on the acetamide tail introduces steric and electronic modifications critical for its biological interactions .
Synthetically, its structure suggests parallels with methods described for analogous pyrazolo[1,5-a]pyrimidine derivatives, such as Stille coupling for aryl group introduction (e.g., tributylstannyl intermediates) or nucleophilic substitution for sulfanyl-acetamide linkages .
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-3-17-7-9-18(10-8-17)20-14-21-23(24-11-12-27(21)26-20)29-15-22(28)25-19-6-4-5-16(2)13-19/h4-14H,3,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUADFTYODJKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a pyrazolo[1,5-a]pyrazine core with various functional groups that enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 430.6 g/mol. The presence of the sulfanyl group and aromatic substituents contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4OS |
| Molecular Weight | 430.6 g/mol |
| Functional Groups | Sulfanyl, Acetamide |
| Core Structure | Pyrazolo[1,5-a]pyrazine |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (Breast Cancer) : GI50 = 3.79 µM
- SF-268 (Brain Tumor) : TGI = 12.50 µM
- NCI-H460 (Lung Cancer) : LC50 = 42.30 µM .
These findings suggest that the compound may also exhibit similar properties, warranting further investigation into its efficacy against specific cancer types.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Research indicates that compounds with similar structures often interact with key cellular pathways involved in cancer progression:
- Binding Affinity : Studies are needed to determine how well this compound binds to specific receptors or enzymes involved in tumor growth.
- Cell Cycle Inhibition : Compounds have been shown to inhibit cell cycle progression in cancer cells, leading to apoptosis.
- Angiogenesis Inhibition : Similar pyrazole derivatives have been reported to inhibit angiogenesis by blocking VEGF-induced proliferation in endothelial cells .
Toxicological Assessments
Toxicological evaluations are essential for assessing the safety profile of new compounds. Preliminary data suggest that compounds within this class may exhibit low toxicity; however, comprehensive studies are required to evaluate any adverse effects associated with their use:
- Acute Toxicity : Some derivatives have shown harmful effects if ingested, necessitating careful handling .
- Skin Irritation : Certain compounds may cause skin irritation upon contact .
Case Studies and Comparative Analysis
A comparative analysis of structurally similar compounds can provide insights into the unique biological activities of This compound . For example:
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 | Hep-2 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl | 26 | A549 |
| Pyrazole-linked thiourea derivatives | 0.95 | NCI-H460 |
These comparisons illustrate the varying degrees of potency and specificity among similar compounds, highlighting the need for targeted research on This compound .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula.
Key Observations :
- Acetamide Tail : The N-(3-methylphenyl) group balances steric hindrance and π-π stacking interactions. Substitution with bulkier groups (e.g., 3-ethylphenyl in ) may reduce solubility but enhance target binding .
- Sulfanyl Linker : The sulfanyl bridge in pyrazolo-pyrazine derivatives is critical for maintaining planar geometry, facilitating interactions with hydrophobic enzyme pockets .
Computational and Experimental Data Gaps
- No experimental data (e.g., IC50, LogP) for the target compound are available in the provided evidence, limiting direct comparison.
- Molecular docking studies (unavailable here) could clarify its binding mode relative to ’s kinase inhibitors or ’s antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
